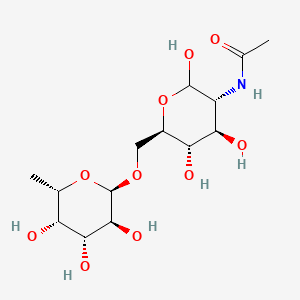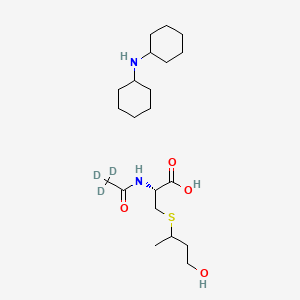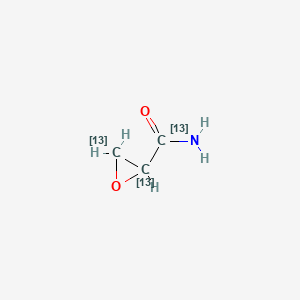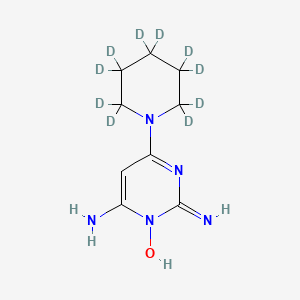
Minoxidil-d10
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Minoxidil-d10 es un derivado marcado con deuterio de Minoxidil, un conocido agente antihipertensivo y estimulante del crecimiento del cabello. El marcado con deuterio implica la sustitución de átomos de hidrógeno por deuterio, un isótopo estable del hidrógeno. Esta modificación se utiliza principalmente en la investigación científica para estudiar la farmacocinética y las vías metabólicas del Minoxidil .
Aplicaciones Científicas De Investigación
Minoxidil-d10 is extensively used in scientific research due to its stable isotopic labeling. Some key applications include:
Pharmacokinetic Studies: Used to trace the metabolic pathways and distribution of Minoxidil in the body.
Drug Development: Helps in understanding the interaction of Minoxidil with biological targets.
Analytical Chemistry: Serves as an internal standard in mass spectrometry for the quantification of Minoxidil
Mecanismo De Acción
Minoxidil-d10, al igual que Minoxidil, actúa como un abridor de canales de potasio sensibles al ATP. Esta acción conduce a la hiperpolarización de las membranas celulares, lo que resulta en vasodilatación. El compuesto también promueve el crecimiento del cabello al prolongar la fase anágena del ciclo capilar. Los objetivos moleculares incluyen los canales de potasio y diversas vías de señalización como la cinasa regulada por señal extracelular (ERK) y las vías Akt .
Safety and Hazards
Direcciones Futuras
Minoxidil-d10 is intended for use as an internal standard for the quantification of minoxidil by GC- or LC-mass spectrometry . The development of nanotechnology-based formulations as hair loss therapeutic strategies has been clearly growing, topical MNX delivery by means of these innovative formulations is known to enhance MNX skin permeation and depot formation into hair follicles, allowing for MNX-controlled release, increased MNX skin bioavailability and enhanced therapeutic efficacy with minimal adverse effects .
Análisis Bioquímico
Biochemical Properties
Minoxidil-d10 functions as an ATP-sensitive potassium channel opener, promoting vasodilation and hair growth. It interacts with various biomolecules, including enzymes such as soybean lipoxygenase, which it inhibits with an IC50 value of 20 μM . The compound also affects the activity of cyclooxygenase 1, increasing prostaglandin E2 production . These interactions highlight this compound’s role in modulating biochemical pathways related to vasodilation and hair growth.
Cellular Effects
This compound influences several cellular processes, particularly in dermal papilla and epithelial cells. It promotes hair growth by stimulating the release of growth factors from adipose-derived stem cells, including chemokine (C-X-C motif) ligand 1, platelet-derived endothelial cell growth factor, and platelet-derived growth factor-C . These growth factors enhance cell proliferation and migration, contributing to the compound’s effectiveness in hair regeneration.
Molecular Mechanism
At the molecular level, this compound exerts its effects by opening ATP-sensitive potassium channels, leading to hyperpolarization of cell membranes . This action reduces peripheral vascular resistance and promotes vasodilation. Additionally, this compound activates extracellular signal-regulated kinase and Akt pathways, preventing cell death and promoting cell survival . The compound also inhibits androgen receptors and enzymes such as steroid 17-alpha-hydroxylase/17,20 lyase and aromatase, affecting hormonal pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound remains stable under various storage conditions, with a shelf life of up to three years at -20°C . Long-term studies have shown that this compound maintains its effectiveness in promoting hair growth and vasodilation over extended periods . Its stability and degradation can vary depending on the specific experimental conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Higher doses have been associated with increased hair growth and vasodilation, but also with potential adverse effects such as hypertrichosis and pedal edema . Threshold effects have been observed, with significant improvements in hair growth at doses as low as 5 mg/kg . Higher doses may lead to toxicity and other adverse effects, highlighting the importance of dosage optimization in research and therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to its role as a potassium channel opener and vasodilator. It interacts with enzymes such as cyclooxygenase 1 and soybean lipoxygenase, affecting the production of prostaglandins and other metabolites . The compound’s deuterium labeling allows for precise tracking of its metabolic flux and interactions with various cofactors and enzymes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through both paracellular and transcellular routes . It interacts with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues. The compound’s distribution is influenced by factors such as pH and the presence of tight junction modifiers .
Subcellular Localization
This compound localizes to specific subcellular compartments, including the cytoplasm and cell membranes. Its activity is influenced by post-translational modifications and targeting signals that direct it to these compartments . The compound’s localization plays a crucial role in its effectiveness as a vasodilator and hair growth stimulant, as it ensures that it reaches the appropriate sites of action within cells.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de Minoxidil-d10 implica la deuteración de Minoxidil. Este proceso normalmente incluye el intercambio de átomos de hidrógeno en el anillo de piperidina del Minoxidil por deuterio. Las condiciones de reacción a menudo implican el uso de reactivos y disolventes deuterados bajo temperatura y presión controladas para asegurar una deuteración completa .
Métodos de producción industrial
La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de equipos especializados para manipular compuestos deuterados y garantizar una alta pureza y rendimiento. El producto final se purifica normalmente utilizando técnicas cromatográficas para lograr la pureza isotópica deseada .
Análisis De Reacciones Químicas
Tipos de reacciones
Minoxidil-d10 se somete a diversas reacciones químicas, entre las que se incluyen:
Oxidación: this compound se puede oxidar para formar N-óxido de Minoxidil.
Reducción: Las reacciones de reducción pueden convertir this compound de nuevo a su forma original.
Sustitución: El anillo de piperidina puede sufrir reacciones de sustitución con diversos electrófilos.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio.
Sustitución: Los electrófilos como los haluros de alquilo se pueden utilizar en condiciones básicas.
Productos principales
Los productos principales formados a partir de estas reacciones incluyen el N-óxido de Minoxidil y varios derivados sustituidos de this compound .
Aplicaciones de la investigación científica
This compound se utiliza ampliamente en la investigación científica debido a su marcaje isotópico estable. Algunas aplicaciones clave incluyen:
Estudios farmacocinéticos: Se utiliza para rastrear las vías metabólicas y la distribución del Minoxidil en el cuerpo.
Desarrollo de fármacos: Ayuda a comprender la interacción del Minoxidil con los objetivos biológicos.
Química analítica: Sirve como estándar interno en espectrometría de masas para la cuantificación del Minoxidil
Comparación Con Compuestos Similares
Compuestos similares
Nanoxidil: Un compuesto más nuevo con un mecanismo de acción similar pero con un peso molecular más bajo para una mejor penetración en la piel.
Finasterida: Otro compuesto utilizado para el crecimiento del cabello, pero que funciona inhibiendo la conversión de testosterona en dihidrotestosterona (DHT)
Singularidad
La singularidad del Minoxidil-d10 reside en su marcaje con deuterio, que proporciona una mayor estabilidad y permite realizar estudios farmacocinéticos detallados. A diferencia de otros compuestos, sirve como una herramienta valiosa tanto en la investigación clínica como en la analítica .
Propiedades
IUPAC Name |
6-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)-3-hydroxy-2-iminopyrimidin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N5O/c10-7-6-8(12-9(11)14(7)15)13-4-2-1-3-5-13/h6,11,15H,1-5,10H2/i1D2,2D2,3D2,4D2,5D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIMGGGWCDYVHOY-YXALHFAPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=N)N(C(=C2)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])C2=NC(=N)N(C(=C2)N)O)([2H])[2H])([2H])[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
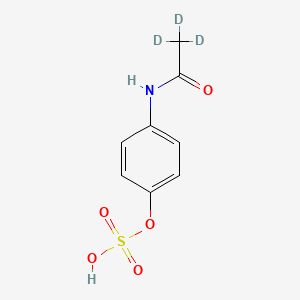
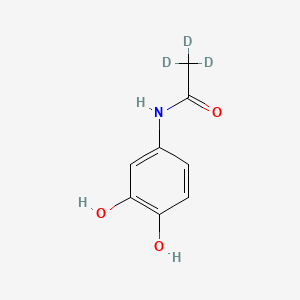

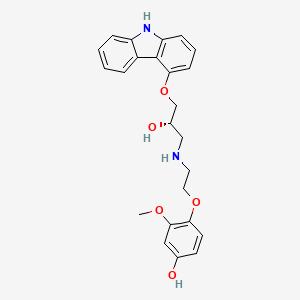

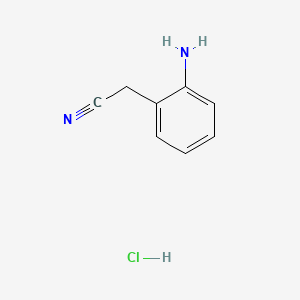
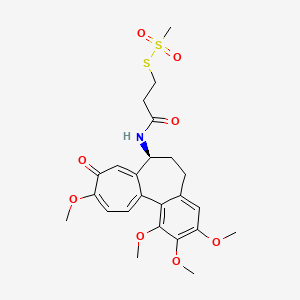
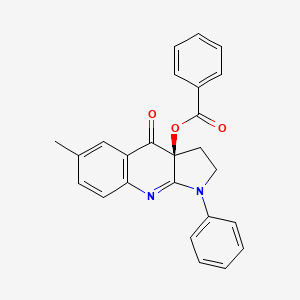
![(2S)-[(2'S)-t-Boc-amino-(3'S)-methyl-1-pentyloxy]-3-phenylpropionic Acid](/img/no-structure.png)
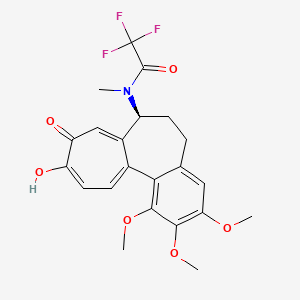
![N-[2-[2-[2-[(N-Biotinyl-caproylamino)-ethoxy)ethoxyl]-4-[2-(trifluoromethyl)-3H-diazirin-3-yl]benzoyl]-1,3-bis(mannopyranosyl-4-yloxy)-2-propylamine](/img/structure/B561926.png)
